
Methylbis(3-methylphenyl)arsane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylbis(3-methylphenyl)arsane is an organoarsenic compound characterized by the presence of arsenic bonded to two 3-methylphenyl groups and one methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylbis(3-methylphenyl)arsane typically involves the reaction of arsenic trichloride with 3-methylphenylmagnesium bromide, followed by methylation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:
Preparation of 3-methylphenylmagnesium bromide: This is achieved by reacting 3-methylbromobenzene with magnesium in the presence of anhydrous ether.
Reaction with arsenic trichloride: The 3-methylphenylmagnesium bromide is then reacted with arsenic trichloride to form bis(3-methylphenyl)arsenic chloride.
Methylation: The final step involves the methylation of bis(3-methylphenyl)arsenic chloride using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. Industrial setups often use automated systems to handle reagents and maintain an inert atmosphere.
化学反应分析
Types of Reactions
Methylbis(3-methylphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its elemental form or other lower oxidation states.
Substitution: The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides and other arsenic-containing compounds.
Reduction: Elemental arsenic or lower oxidation state arsenic compounds.
Substitution: Various substituted organoarsenic compounds depending on the reagents used.
科学研究应用
Methylbis(3-methylphenyl)arsane has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of Methylbis(3-methylphenyl)arsane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential therapeutic effects.
相似化合物的比较
Similar Compounds
Dimethylarsinic acid: Another organoarsenic compound with two methyl groups attached to arsenic.
Trimethylarsine: Contains three methyl groups bonded to arsenic.
Phenylarsine oxide: Features a phenyl group bonded to arsenic.
Uniqueness
Methylbis(3-methylphenyl)arsane is unique due to the presence of both methyl and 3-methylphenyl groups, which confer distinct chemical properties and reactivity
属性
CAS 编号 |
66277-78-9 |
|---|---|
分子式 |
C15H17As |
分子量 |
272.22 g/mol |
IUPAC 名称 |
methyl-bis(3-methylphenyl)arsane |
InChI |
InChI=1S/C15H17As/c1-12-6-4-8-14(10-12)16(3)15-9-5-7-13(2)11-15/h4-11H,1-3H3 |
InChI 键 |
CDLBYCMREKICDX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)[As](C)C2=CC=CC(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


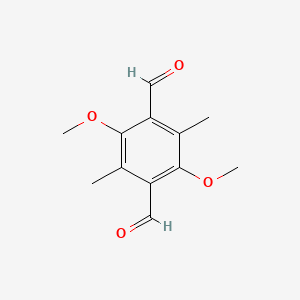

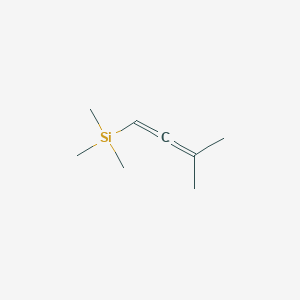
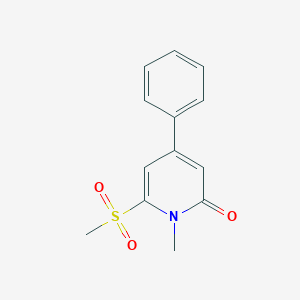
![1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol](/img/structure/B14477143.png)
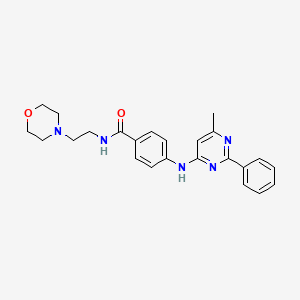
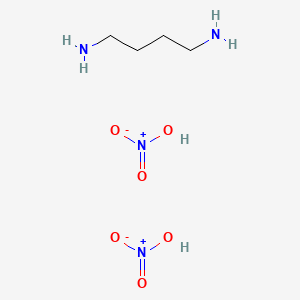
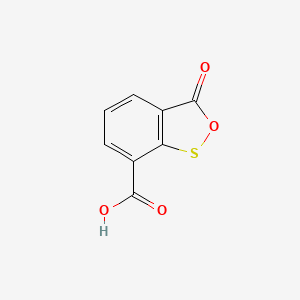
![9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B14477156.png)

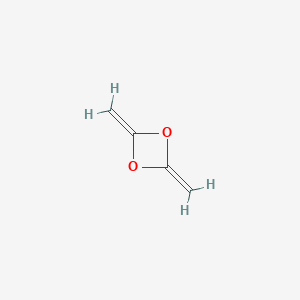
![4-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14477191.png)
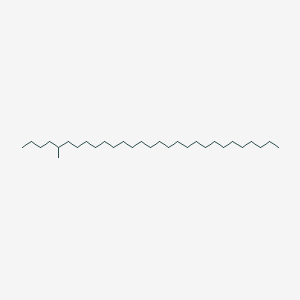
![Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene-](/img/structure/B14477195.png)
